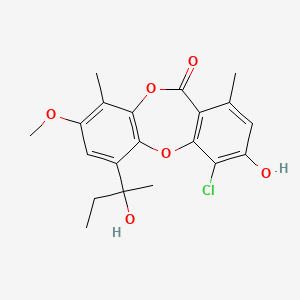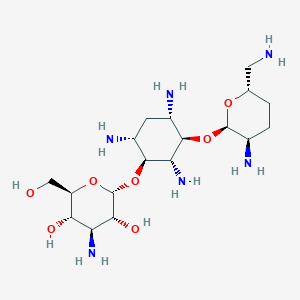
(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-((1S,2S,3R,4S,6R)-2,4,6-triamino-3-((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yloxy)cyclohexyloxy)tetrahydro-2H-pyran-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL is a complex organic molecule with multiple amino and hydroxyl groups. This compound is notable for its intricate structure, which includes several stereocenters, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration at each stereocenter. Common reagents used in these synthetic routes include protecting groups such as tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) groups, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of automated purification systems to streamline the isolation of the final product.
化学反应分析
Types of Reactions
The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs without side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the amino groups could produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions. Its multiple amino groups allow it to form strong interactions with enzymes, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
In industry, the compound can be used as a precursor for the synthesis of polymers and other materials. Its multiple functional groups allow it to undergo polymerization reactions, making it useful in the production of advanced materials.
作用机制
The mechanism of action of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL involves its interaction with specific molecular targets in the body. The compound’s multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxyMethyl)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol
- (2R,2’R,3S,3’S,4S,4’S,5R,5’R,6R,6’R)-6,6’-(((2S,3S,4R,5R)-4-Hydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2,3-diyl)bis(oxy))bis(2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol)
Uniqueness
The uniqueness of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL lies in its specific arrangement of functional groups and stereocenters. This configuration allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
1217471-25-4 |
|---|---|
分子式 |
C18H38N6O7 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-[(1S,2S,3R,4S,6R)-2,4,6-triamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,5-diol |
InChI |
InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(12(15)24)31-18-14(27)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+/m0/s1 |
InChI 键 |
SBBCTZWWJRQZLW-GXWDPVGMSA-N |
手性 SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N |
规范 SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2N)OC3C(C(C(C(O3)CO)O)N)O)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)
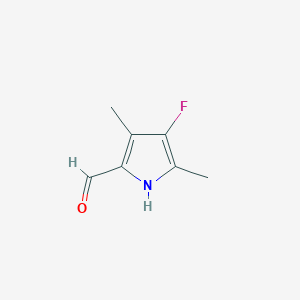
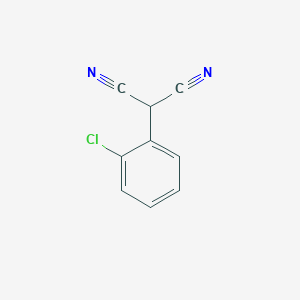
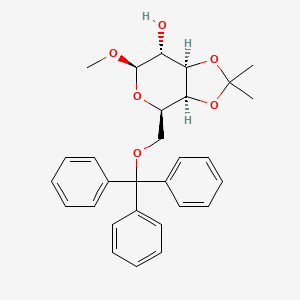
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
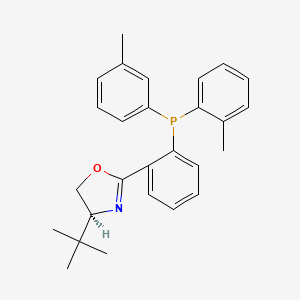
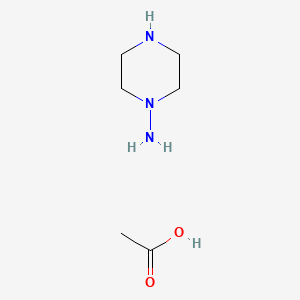
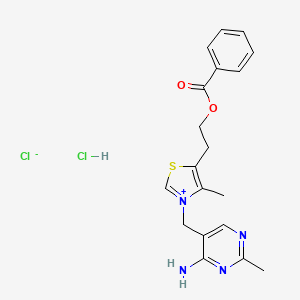
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
